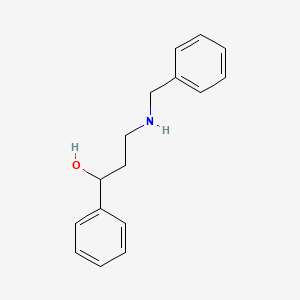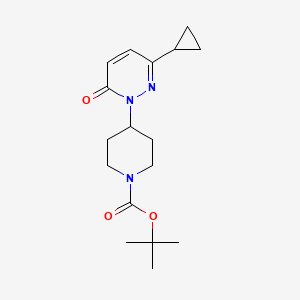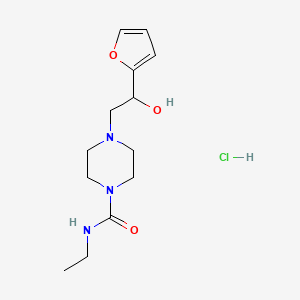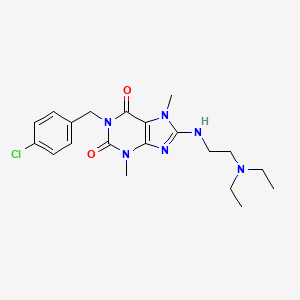
2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxadiazoles are a class of organic compounds that contain a five-membered ring structure with three heteroatoms, one of which is oxygen and the other two are nitrogen . The specific compound you mentioned seems to be a derivative of oxadiazole, with additional phenyl and benzoic acid groups .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be determined using various spectroscopic techniques, such as FT-IR, LCMS, and NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions involving oxadiazole derivatives can vary widely depending on the specific compound and the conditions. Some oxadiazole derivatives have been found to exhibit various biological activities, which could involve complex chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific oxadiazole derivative would need to be determined experimentally. These could include properties like melting point, solubility, and stability .Aplicaciones Científicas De Investigación
Fluorescent Determination of Alkaline Phosphatase Activity
Compounds with a 1,3,4-oxadiazole moiety have been used in the synthesis of substrates for fluorescent determination of enzyme activity. For example, a derivative of 1,3,4-oxadiazole has been used to synthesize a substrate for alkaline phosphatase (ALP), which is significant in various diagnostic applications .
Anticancer Evaluation
The structure of 1,3,4-oxadiazoles allows for their use in anticancer evaluations. These compounds can be involved in assays like the MTT test to quantify living cells by measuring the activity of mitochondrial enzymes .
Oral Bioavailability Studies
The design and synthesis of 1,3,4-oxadiazoles have been evaluated for compliance with Lipinski’s Rule of Five, which predicts good oral bioavailability. This makes them potential candidates for oral therapeutic agents .
Synthesis of Novel Analogues
Innovative research has led to the synthesis of novel thiazolidin-4-one analogues with a 1,3,4-oxadiazole moiety. These compounds have been characterized using various analytical methods and could have multiple applications in medicinal chemistry .
Microwave-Assisted Synthesis
Microwave-assisted cyclodehydration has been employed to synthesize new derivatives of 5-phenyl-1,3,4-oxadiazole. This method could potentially be applied to synthesize derivatives of “2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid” for various research purposes .
Insecticidal Activity
Some 1,3,4-oxadiazole derivatives exhibit insecticidal activity against common pests like house flies and leaf rollers. This suggests potential agricultural applications for such compounds .
Mecanismo De Acción
Target of Action
Oxadiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that the compound may interact with a variety of molecular targets involved in these biological processes.
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit tyrosine kinase and cathepsin K , enzymes that play crucial roles in cell signaling and bone remodeling, respectively.
Biochemical Pathways
For instance, its anticancer activity suggests that it may interfere with pathways involved in cell proliferation and survival .
Result of Action
For example, its anticancer activity suggests that it may induce cell death or inhibit cell proliferation in cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-16(20)12-8-4-5-9-13(12)22-10-14-17-18-15(21-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEDEKACMLWWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CSC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2999078.png)





![4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2999088.png)


![1-[1,1'-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2999093.png)



amino}pyridine-4-boronic acid](/img/structure/B2999101.png)